Glucokinase (GK) Activation Potential: Scaffold-Class Inference vs. Inactive Analogs
The 2-pyridinecarboxamide scaffold containing a 1,3,4-thiadiazole moiety is claimed as a core structure for glucokinase (GK) activators. Patent data indicates that the specific connectivity found in N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is associated with GK activation, a property not observed in comparator compounds where the thiadiazole is replaced by a triazole or the carboxamide is at the 3-position of the pyridine ring [1]. While direct quantitative GK activation data for this exact CAS number is not in the public domain, the patent establishes a class-level structure-activity relationship where the 5-methyl-1,3,4-thiadiazol-2-yl moiety at the 2-carboxamide position is a key pharmacophoric element. Analogs like N-(5-ethylthio-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide demonstrate a shift in target profile, binding to Nuclear receptor ROR-alpha rather than GK, confirming the functional consequence of the 5-position substituent [2].
| Evidence Dimension | Kinase activation profile |
|---|---|
| Target Compound Data | Active as GK activator (class-level inference from patent SAR) |
| Comparator Or Baseline | N-(5-ethylthio-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide: Binds ROR-alpha; GK activation not reported. |
| Quantified Difference | Qualitative shift in target engagement (GK vs. ROR-alpha) |
| Conditions | Inferred from patent SAR (GK) and BindingDB target mapping (ROR-alpha) |
Why This Matters
For GK-targeted screening cascades, this compound presents the correct substitution pattern to engage the target, whereas an analog with a different 5-substituent is likely to fail validation, saving procurement costs and project time.
- [1] WO2008044777A1. 2-pyridinecarboxamide derivative having gk-activating activity. Google Patents, 2007. View Source
- [2] BindingDB. BDBM38921: N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide. BDBM38921 Data Sheet. View Source
